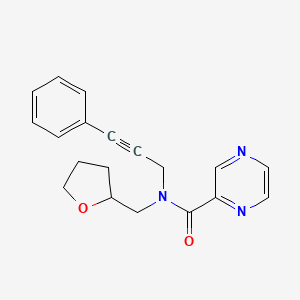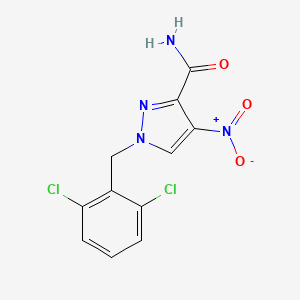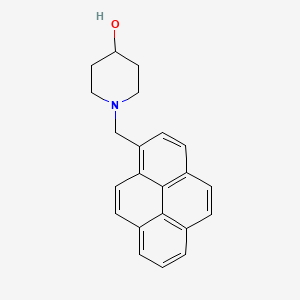
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide, also known as PPF, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. PPF is a synthetic molecule that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, PPF has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. Studies have shown that this compound inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound has anti-inflammatory properties and may be effective in reducing inflammation in the body. Additionally, this compound has been shown to have neuroprotective effects and may be useful in protecting against the damage caused by oxidative stress. This compound has also been shown to have anti-cancer properties and may be effective in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide for lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is a synthetic molecule that can be easily synthesized in the lab, making it readily available for research purposes. However, one limitation of this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in the future.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may be useful in the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-phenyl-2-propyn-1-ol, which is then reacted with tetrahydro-2-furanylmethylamine to form a key intermediate. This intermediate is then reacted with 2-pyrazinecarboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N-(3-phenyl-2-propyn-1-yl)-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory properties and may be effective in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(3-phenylprop-2-ynyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(18-14-20-10-11-21-18)22(15-17-9-5-13-24-17)12-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,17H,5,9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJWTJNMSCIGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC#CC2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024690.png)
![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)
![5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6024726.png)